molecular formula C22H20N6O B2943235 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199139-06-3

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2943235
CAS RN: 2199139-06-3
M. Wt: 384.443
InChI Key: CALQIHVOVFSENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a quinoxaline ring, an azetidine ring, and a pyridazinone ring . The quinoxaline ring is a heterocyclic compound that has been found to have applications in the medicinal, pharmaceutical, and agriculture industry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate has been used to produce a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives were then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .

Scientific Research Applications

Cancer Research

Quinoxaline derivatives like the one mentioned have been studied for their potential in cancer treatment. They can inhibit specific pathways or proteins involved in cancer cell proliferation. For instance, some compounds have been shown to arrest cell growth in certain phases of the cell cycle, which is crucial for cancer therapy .

Antibacterial and Antifungal Applications

These compounds exhibit a range of antibacterial and antifungal activities. Their structural properties allow them to interact with bacterial and fungal cells, potentially inhibiting growth or killing the cells outright .

Antidiabetic Effects

Research has indicated that quinoxaline derivatives may have applications in treating diabetes by influencing blood sugar levels or insulin activity .

Dye and Pigment Industry

Quinoxaline derivatives are used in the synthesis of dyes and pigments due to their color properties and stability, making them suitable for various industrial applications .

Electroluminescent Materials

These compounds are valuable in creating electroluminescent materials for devices like organic light-emitting diodes (OLEDs), which are used in displays and lighting .

Fluorescent Materials

Due to their ability to emit light upon excitation, quinoxaline derivatives are used to create fluorescent materials for biological imaging and sensors .

Organic Semiconductors

Their electronic properties make them suitable as organic semiconductors, which are essential for organic electronic devices .

Solar Cell Applications

Quinoxaline derivatives can act as organic sensitizers in solar cells, contributing to the absorption of light and conversion into electrical energy .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the known applications of quinoxaline derivatives in the medicinal, pharmaceutical, and agriculture industry , this compound could be of interest in these fields.

properties

IUPAC Name

2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-22(25-20-7-3-2-6-19(20)24-15)27-12-16(13-27)14-28-21(29)9-8-18(26-28)17-5-4-10-23-11-17/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQIHVOVFSENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

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